Cas no 78987-82-3 (5-Methyl-1-phenyl-3-hexanone)
5-Methyl-1-phenyl-3-hexanone Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-1-phenylhexan-3-one
- 5-METHYL-1-PHENYL-3-HEXANONE
- 5-Methyl-1-phenyl-hexan-3-on
- 5-methyl-1-phenyl-hexan-3-one
- NSC93965
- NSC-93965
- AKOS010013924
- SCHEMBL110046
- DTXSID90294072
- 78987-82-3
- DS-005738
- 5-Methyl-1-phenyl-3-hexanone
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- Inchi: 1S/C13H18O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
- InChI Key: SHOGWIDFQWGDID-UHFFFAOYSA-N
- SMILES: O=C(CCC1C=CC=CC=1)CC(C)C
Computed Properties
- Exact Mass: 190.13600
- Monoisotopic Mass: 190.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.94
- Boiling Point: 272.9°C at 760 mmHg
- Flash Point: 104.8°C
- Refractive Index: 1.494
- PSA: 17.07000
- LogP: 3.23440
5-Methyl-1-phenyl-3-hexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M357153-50mg |
5-Methyl-1-phenyl-3-hexanone |
78987-82-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357153-100mg |
5-Methyl-1-phenyl-3-hexanone |
78987-82-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M357153-500mg |
5-Methyl-1-phenyl-3-hexanone |
78987-82-3 | 500mg |
$ 210.00 | 2022-06-03 |
5-Methyl-1-phenyl-3-hexanone Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 5-Methyl-1-phenyl-3-hexanone
Professional Introduction to Compound with CAS No. 78987-82-3 and Product Name: 5-Methyl-1-phenyl-3-hexanone
The compound with the CAS number 78987-82-3 and the product name 5-Methyl-1-phenyl-3-hexanone represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, a member of the ketone class, exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.
5-Methyl-1-phenyl-3-hexanone is characterized by its molecular formula, C11H14O, which suggests a relatively complex aromatic system combined with an aliphatic side chain. The presence of both phenyl and methyl groups contributes to its diverse chemical reactivity, making it a valuable intermediate in various synthetic pathways. Recent studies have highlighted its role in the synthesis of more complex molecules, including those with potential pharmacological significance.
In the realm of pharmaceutical research, 5-Methyl-1-phenyl-3-hexanone has been explored for its structural motifs that are reminiscent of several known bioactive compounds. The phenyl ring, in particular, is a common structural feature in many drugs due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. This characteristic has prompted researchers to investigate its derivatives as candidates for drug discovery programs.
One of the most compelling aspects of 5-Methyl-1-phenyl-3-hexanone is its versatility in chemical transformations. The ketone group (C=O) serves as a reactive site for numerous synthetic reactions, including condensation reactions, reduction, and oxidation processes. These reactions can be harnessed to create a wide array of derivatives with tailored properties. For instance, the reduction of the ketone group can yield secondary alcohols, which can then be further functionalized to produce esters or amides.
The compound's aliphatic side chain also presents opportunities for modification. The hexanone backbone can be extended or shortened through various reactions, allowing chemists to fine-tune the physical properties of the molecule, such as solubility and melting point. This flexibility is particularly useful in pharmaceutical applications where the physicochemical properties of a drug are critical for its efficacy and bioavailability.
Recent advancements in computational chemistry have further enhanced the understanding of 5-Methyl-1-phenyl-3-hexanone's reactivity. Molecular modeling studies have predicted several possible reaction pathways, providing insights into how this compound might behave under different conditions. These predictions have been validated through experimental studies, confirming the accuracy of computational methods in predicting chemical behavior.
In addition to its synthetic utility, 5-Methyl-1-phenyl-3-hexanone has been investigated for its potential role as an intermediate in the production of fragrances and flavoring agents. The aromatic and aliphatic components of this compound contribute to a complex olfactory profile that can be modified through further chemical transformations. This has led to interest from industries specializing in fine chemicals and specialty products.
The biological activity of 5-Methyl-1-phenyl-3-hexanone and its derivatives has also been explored in detail. Preliminary studies suggest that certain modifications to the molecular structure can enhance binding affinity to specific biological targets. This has prompted researchers to develop libraries of derivatives for high-throughput screening assays aimed at identifying novel bioactive compounds.
The synthesis of 5-Methyl-1-phenyl-3-hexanone itself is another area of active research. Efficient synthetic routes have been developed that minimize waste and maximize yield, aligning with modern green chemistry principles. These methods often involve catalytic processes that reduce reliance on harsh reagents and improve overall sustainability.
The future prospects for 5-Methyl-1-phenyl-3-hexanone are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. As our understanding of molecular interactions continues to grow, it is likely that this compound will play an increasingly important role in developing innovative solutions across multiple scientific disciplines.
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